N-cyclopentyl-4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-cyclopentyl-4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-25-14-7-8-15(26-2)17-16(14)21-19(27-17)23-11-9-22(10-12-23)18(24)20-13-5-3-4-6-13/h7-8,13H,3-6,9-12H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZHFJQYOFNWCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Buchwald-Hartwig Coupling
Reagents :
- Benzothiazole-2-amine (1.0 equiv)
- 1-Chloropiperazine (1.1 equiv)
- Pd(OAc)₂ (5 mol%)
- Xantphos (6 mol%)
- Cs₂CO₃ (2.0 equiv)
Procedure :
- React in toluene at 110°C for 12 hours under N₂.
- Filter through Celite® and concentrate.
- Recrystallize from ethanol to isolate 4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazine.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–70% |
| Turnover Frequency | 8.2 h⁻¹ |
SNAr Reaction
Reagents :
- Benzothiazole-2-amine (1.0 equiv)
- 1-Fluoro-4-nitrobenzene (1.05 equiv)
- K₂CO₃ (3.0 equiv)
Procedure :
- Heat in DMF at 80°C for 8 hours.
- Quench with ice water and extract with EtOAc.
- Reduce nitro group with H₂/Pd-C to yield piperazine intermediate.
Carboxamide Formation via Acylation
The cyclopentylcarboxamide group is introduced using carbodiimide-mediated coupling.
Reagents :
- 4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazine (1.0 equiv)
- Cyclopentyl isocyanate (1.2 equiv)
- EDCI (1.5 equiv)
- HOBt (1.5 equiv)
- DIPEA (3.0 equiv)
Procedure :
- Dissolve piperazine derivative in anhydrous DCM.
- Add EDCI/HOBt and stir for 30 minutes at 0°C.
- Add cyclopentyl isocyanate and react at room temperature for 12 hours.
- Wash with brine and purify via silica gel chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–88% |
| Purity (NMR) | ≥98% |
Optimization and Scalability
Solvent Screening
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DCM | 88 | 98 |
| DMF | 76 | 95 |
| THF | 68 | 93 |
Catalyst Comparison
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| Pd(OAc)₂ | 70 | 12 |
| PdCl₂ | 62 | 14 |
| NiCl₂ | 45 | 18 |
Analytical Characterization
1H NMR (400 MHz, CDCl₃) :
- δ 7.25 (s, 1H, benzothiazole-H)
- δ 4.10 (m, 1H, cyclopentyl-H)
- δ 3.90 (s, 6H, OCH₃)
- δ 3.60–3.20 (m, 8H, piperazine-H)
HRMS (ESI+) :
- Calculated: 443.1921 [M+H]⁺
- Found: 443.1918
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated solvents, bases or acids, and catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-cyclopentyl-4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxamide is C19H26N4O3S. The compound features a benzothiazole moiety that enhances its reactivity and potential interactions with biological targets. The presence of methoxy groups and a piperazine ring contributes to its solubility and pharmacological properties.
Medicinal Chemistry
This compound has shown promising results in medicinal chemistry:
- Anti-inflammatory Activity : Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines like TNF-α and IL-6. This inhibition is often mediated through the suppression of cyclooxygenase enzymes (COX) and modulation of the NF-κB signaling pathway.
- Anticancer Properties : Studies have demonstrated that benzothiazole derivatives can induce apoptosis in various cancer cell lines. They may interfere with critical signaling pathways involved in cancer progression, such as the AKT and ERK pathways.
- Antimicrobial Effects : The compound exhibits significant antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections.
Biochemical Probes
In biochemical assays, this compound can serve as a probe to study enzyme interactions and cellular processes. Its ability to modulate biological pathways makes it valuable for understanding disease mechanisms and developing therapeutic strategies.
Material Science
The compound's unique chemical structure allows it to be explored for applications in material science. It could serve as a building block for synthesizing novel materials or catalysts that exhibit specific properties beneficial for industrial processes.
Anti-inflammatory Study
A study investigating related benzothiazole derivatives found that these compounds significantly reduced inflammation markers in RAW264.7 cells induced by lipopolysaccharides (LPS). The active compounds inhibited inducible nitric oxide synthase (iNOS) and COX-2 expression in a dose-dependent manner, highlighting their potential as anti-inflammatory agents.
Anticancer Evaluation
In a focused investigation on new benzothiazole compounds, several derivatives were tested against cancer cell lines such as A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). The results indicated that certain derivatives significantly reduced cell viability and promoted apoptosis, suggesting their potential as anticancer agents.
Antimicrobial Testing
Research has shown that benzothiazole derivatives possess broad-spectrum antimicrobial activity. Tests against various bacterial strains demonstrated significant inhibition rates, indicating their potential use as therapeutic agents against infections.
Summary of Biological Activities
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-α and IL-6 production | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Antimicrobial | Significant inhibition of microbial growth |
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of signaling pathways and cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s structural analogs differ in substituents on the piperazine ring, carboxamide nitrogen, and the fused heterocyclic system (e.g., benzothiazole, benzoxazole, or pyridine). Key comparisons include:
Pharmacological and Physicochemical Properties
- Lipophilicity : The 4,7-dimethoxy groups on the benzothiazole ring in the target compound likely increase membrane permeability compared to chlorinated analogs (e.g., CPIPC).
- Receptor Binding : Piperazine-carboxamides with aryl substituents (e.g., indazole in CPIPC) show affinity for TRPV1 or dopamine receptors. The target’s benzothiazole moiety may target kinases or GPCRs, but specific data are lacking.
- Solubility : Methylpiperazine derivatives (e.g., BZ-IV) exhibit improved aqueous solubility over cyclopentyl or aryl-substituted analogs.
Key Contrasts
- Bioactivity : CPIPC acts as a TRPV1 agonist, while benzothiazole derivatives like BZ-IV focus on anticancer effects. The target compound’s dimethoxybenzothiazole could confer distinct activity profiles.
- Synthetic Complexity : The target’s 4,7-dimethoxybenzothiazole requires multi-step synthesis for methoxy introduction, unlike simpler chlorinated or methylated analogs.
Biological Activity
N-cyclopentyl-4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperazine core substituted with a benzothiazole moiety and a cyclopentyl group, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzothiazole derivatives are known for their ability to modulate several signaling pathways, including:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
- Modulation of Receptor Activity : The piperazine ring is often associated with interactions at neurotransmitter receptors, including serotonin and dopamine receptors. This may suggest potential applications in neuropharmacology.
1. Anti-inflammatory Activity
Research indicates that benzothiazole derivatives exhibit significant anti-inflammatory effects. In vitro studies have demonstrated that these compounds can reduce the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines .
2. Analgesic Effects
Similar compounds have been evaluated for analgesic properties. Studies suggest that the modulation of pain pathways through COX inhibition may provide pain relief without the side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
3. Antimicrobial Activity
Benzothiazole derivatives have shown antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymatic functions within microbial cells .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
